Bienvenue dans la boutique en ligne BenchChem!

(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid

Lipophilicity LogP Drug-likeness

(2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid (CAS 853892‑51‑0) is a synthetic angular furocoumarin derivative belonging to the 7H‑furo[2,3‑f]chromen‑8‑yl acetic acid scaffold class. Its molecular formula is C₂₂H₁₈O₅, with a molecular weight of 362.38 Da.

Molecular Formula C22H18O5
Molecular Weight 362.381
CAS No. 853892-51-0
Cat. No. B2802587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid
CAS853892-51-0
Molecular FormulaC22H18O5
Molecular Weight362.381
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=C(O3)C)C4=CC=CC=C4
InChIInChI=1S/C22H18O5/c1-11-9-16-19(12(2)15(10-17(23)24)22(25)27-16)21-18(11)20(13(3)26-21)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,23,24)
InChIKeyYNPVAIAZJYNCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid – Structural Identity, Supplier Purity, and Sourcing Profile


(2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid (CAS 853892‑51‑0) is a synthetic angular furocoumarin derivative belonging to the 7H‑furo[2,3‑f]chromen‑8‑yl acetic acid scaffold class. Its molecular formula is C₂₂H₁₈O₅, with a molecular weight of 362.38 Da . The compound is commercially available from established chemical suppliers such as Bidepharm at a standard purity of ≥98%, supported by batch‑specific analytical documentation including NMR, HPLC, and GC . This purity benchmark provides a verifiable quality control foundation for procurement decisions.

Substitution Risks for (2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid – Why Closest Analogs Are Not Interchangeable


Within the furo[2,3‑f]chromen‑8‑yl acetic acid series, subtle substituent changes at the 2‑, 3‑, and 4‑positions generate distinct compounds with divergent physicochemical properties and, by extension, divergent biological performance, even though explicit head‑to‑head bioactivity data for the target compound remain unpublished. For example, the 2‑des‑methyl analog (CAS 853892‑52‑1) differs by the absence of a single methyl group, which alters lipophilicity, hydrogen‑bonding capacity, and steric contour compared to the 2,4,9‑trimethyl target . The 3‑tert‑butyl analog (CAS 853892‑50‑9) replaces the planar 3‑phenyl ring with a bulky, electron‑donating tert‑butyl group, drastically modifying molecular shape and π‑stacking potential . Even the 2,3,4,9‑tetramethyl analog lacks the 3‑phenyl substituent entirely, forfeiting key aromatic interactions [1]. These structural differences propagate into measurable variations in logP, aqueous solubility, and polar surface area , which collectively dictate membrane permeability, protein binding, and pharmacokinetic behavior. Without direct comparative bioactivity data, generic substitution of these closest commercially available analogs is unsupported and carries material risk of non‑equivalent experimental outcomes.

Quantitative Evidence Guide – (2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid vs. Closest Analogs


Lipophilicity Comparison: (2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid vs. 4,9-Dimethyl-3-phenyl Analog

The target compound possesses an additional methyl substituent at the 2‑position relative to the 4,9‑dimethyl‑3‑phenyl analog (CAS 853892‑52‑1). This structural increment translates into a measurably higher predicted logP, indicating greater lipophilicity. ACD/Labs Percepta predicts an ACD/LogP of 5.42 for the target compound , while the 4,9‑dimethyl analog has a predicted LogP of approximately 5.02 . The difference of ~0.4 log units corresponds to a ~2.5‑fold higher theoretical octanol‑water partition, which can influence membrane permeability and tissue distribution in biological assays.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count and Polar Surface Area: (2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid vs. 3-tert-Butyl-4,9-dimethyl Analog

Replacement of the 3‑phenyl ring in the target compound with a 3‑tert‑butyl group (CAS 853892‑50‑9) eliminates aromaticity and alters hydrogen‑bond capacity. The target compound has 1 hydrogen‑bond donor (the carboxylic acid –OH) and a topological polar surface area (tPSA) of 77 Ų . The 3‑tert‑butyl analog lacks the phenyl ring and has a smaller molar volume, but its tPSA is not explicitly reported. However, the absence of aromatic π‑surface reduces potential for π‑stacking interactions with protein targets, a factor critical in medicinal chemistry campaigns.

Hydrogen bonding Polar surface area Drug-likeness Oral bioavailability

Aqueous Solubility: (2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid vs. 2,3,4,9-Tetramethyl Analog

Predicted aqueous solubility for the target compound at 25°C is 0.4119 mg/L (WSKOW v1.41 estimate) . The fully methylated analog (2,3,4,9‑tetramethyl‑7‑oxo‑7H‑furo[2,3‑f]chromen‑8‑yl)acetic acid lacks the 3‑phenyl ring entirely and is expected to exhibit different solubility owing to reduced molecular weight and altered crystal packing, though quantitative solubility data for this analog are not publicly available. The presence of the 3‑phenyl group in the target compound reduces aqueous solubility versus the tetramethyl analog, which may necessitate solvent optimization (e.g., DMSO stock preparation) in biological assays.

Aqueous solubility Bioavailability Formulation

Supplier Purity and Analytical Documentation: (2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid vs. 4,9-Dimethyl-3-phenyl Analog

The target compound is supplied by Bidepharm at a standard purity of 98%, with batch‑specific NMR, HPLC, and GC documentation . In contrast, the 4,9‑dimethyl‑3‑phenyl analog (CAS 853892‑52‑1) is listed by CymitQuimica and FUJIFILM Wako but without a publicly accessible purity specification or analytical certificate . This difference in documented quality control directly impacts procurement reliability for experiments requiring high‑confidence chemical identity and purity.

Purity Quality control Analytical characterization Procurement

Rule-of-Five Violation Profile: (2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid vs. 4,9-Dimethyl-3-phenyl Analog

The target compound registers 1 Rule‑of‑Five violation (ACD/LogP >5) under Lipinski’s criteria . The 4,9‑dimethyl‑3‑phenyl analog also exhibits a predicted LogP near the threshold (~5.02) and likely violates the same rule. However, the additional methyl group in the target compound pushes LogP further above the cutoff, which may be undesirable for oral drug development but could be advantageous in cell‑permeability‑driven target‑based assays.

Drug-likeness Lipinski Rule of Five Oral bioavailability

Optimal Use Cases for (2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid Based on Quantitative Evidence


Cell‑Based Permeability Assays Requiring High Lipophilicity

With a predicted ACD/LogP of 5.42 and a correspondingly low aqueous solubility of 0.41 mg/L , this compound is best suited for cell‑based assays where passive membrane diffusion is critical. Its higher lipophilicity compared to the 4,9‑dimethyl analog may confer superior intracellular accumulation in permeability‑limited phenotypic screens.

Structure‑Activity Relationship (SAR) Studies Exploring 2‑Methyl Substitution Effects

The presence of a unique 2‑methyl group, absent in the closest commercial analog (CAS 853892‑52‑1), makes this compound a precise tool for SAR studies investigating the steric and electronic impact of 2‑position substitution on target binding . The documented 98% purity with analytical certificates ensures data reliability in quantitative SAR analyses.

Computational Chemistry and Molecular Modeling Requiring Validated 3D Structure

The target compound’s well‑defined substitution pattern (2,4,9‑trimethyl‑3‑phenyl) provides a rigid, polycyclic scaffold suitable for docking and molecular dynamics studies. Its predicted polar surface area (77 Ų) and hydrogen‑bond donor count (1) support its use as a reference ligand in virtual screening campaigns targeting aromatic‑rich protein pockets.

Procurement for High‑Reproducibility Screening Libraries

Supplier‑documented 98% purity with batch‑specific NMR, HPLC, and GC data reduces the risk of impurity‑driven false positives or negatives. This makes the compound a reliable choice for inclusion in diversity‑oriented or target‑focused screening libraries where lot‑to‑lot consistency is paramount.

Quote Request

Request a Quote for (2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.